molecular formula C12H22Sn B12804858 Stannane, dicyclohexyl- CAS No. 7529-52-4

Stannane, dicyclohexyl-

Cat. No.: B12804858
CAS No.: 7529-52-4
M. Wt: 285.01 g/mol
InChI Key: BRCGUTSVMPKEKH-UHFFFAOYSA-N
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Description

Stannane, dicyclohexyl- is an organotin compound with the chemical formula (C6H11)2SnH2. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to hydrogen (H) and organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, dicyclohexyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of dicyclohexyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether, which reduces the tin compound to the desired stannane .

Industrial Production Methods

Industrial production of stannane, dicyclohexyl- typically involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Stannane, dicyclohexyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form tin oxides.

    Reduction: Can be reduced to lower oxidation states of tin.

    Substitution: Undergoes nucleophilic substitution reactions where the hydrogen atoms are replaced by other groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Stannane, dicyclohexyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, dicyclohexyl- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, dicyclohexyl- is unique due to its specific substituents (cyclohexyl groups), which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

7529-52-4

Molecular Formula

C12H22Sn

Molecular Weight

285.01 g/mol

IUPAC Name

dicyclohexyltin

InChI

InChI=1S/2C6H11.Sn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2;

InChI Key

BRCGUTSVMPKEKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Sn]C2CCCCC2

Origin of Product

United States

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